Bienvenue dans la boutique en ligne BenchChem!

2-(4-acetylphenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide

Lipophilicity Drug-likeness Physicochemical profiling

This compound features a unique connectivity—the acetamide bridges via aniline nitrogen rather than the imidazopyridine 3-position—distinguishing it from common TSPO ligands. The 4-acetylphenoxy terminus offers 4 H-bond acceptors vs. more polar analogs, potentially favoring CNS exposure (XLogP3 4.3). Ideal for diversity-oriented kinase profiling, fragment-based SAR, and neuroinflammation target studies. Available at 95%+ purity; exclusively for R&D use. Request a quote for bulk orders.

Molecular Formula C24H21N3O3
Molecular Weight 399.45
CAS No. 1795198-24-1
Cat. No. B2378090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-acetylphenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
CAS1795198-24-1
Molecular FormulaC24H21N3O3
Molecular Weight399.45
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)COC4=CC=C(C=C4)C(=O)C
InChIInChI=1S/C24H21N3O3/c1-16-6-5-13-27-14-22(26-24(16)27)20-7-3-4-8-21(20)25-23(29)15-30-19-11-9-18(10-12-19)17(2)28/h3-14H,15H2,1-2H3,(H,25,29)
InChIKeyOSORDHQJKSTEQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Acetylphenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide (CAS 1795198-24-1): Chemical Identity and Sourcing Baseline


2-(4-Acetylphenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide (CAS 1795198-24-1) is a synthetic small-molecule compound with the molecular formula C24H21N3O3 and a molecular weight of 399.44 g/mol, classified under the imidazo[1,2-a]pyridine-containing acetamide chemical series [1]. Its structure integrates an 8-methylimidazo[1,2-a]pyridine core linked via a phenylacetamide bridge to a 4-acetylphenoxy terminal group, as confirmed by its IUPAC name and SMILES notation (CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)COC4=CC=C(C=C4)C(=O)C) . The compound is cataloged by multiple research chemical suppliers at purities of 95%+ (e.g., Catalog Number CM617245), designated exclusively for R&D use, with a computed XLogP3-AA of 4.3 indicating moderate lipophilicity [2].

Why Generic Substitution Fails for 2-(4-Acetylphenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide: Structural Differentiation Within the Imidazo[1,2-a]pyridine Acetamide Series


The imidazo[1,2-a]pyridine acetamide scaffold is a privileged structure in medicinal chemistry, yet within this class, compounds sharing the N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide core display functionally divergent properties dictated by the terminal substituent attached to the acetamide carbonyl . The target compound incorporates a 4-acetylphenoxy group—a hydrogen-bond-accepting, moderately lipophilic moiety—that distinguishes it from close analogs bearing indole, benzoxazole, pyrimidinone, or tetrazole termini (see Section 3 for quantitative comparisons) [1]. Unlike the 2-aryl imidazo[1,2-a]pyridine-3-acetamide TSPO ligands described in US Patent 8,980,887, this compound features a distinct connectivity where the acetamide linker bridges the aniline nitrogen to the phenoxyacetyl group rather than attaching directly to the imidazopyridine 3-position, resulting in a fundamentally different pharmacophoric geometry [2]. These structural variations preclude simple interchangeability and necessitate compound-specific evaluation for target engagement, selectivity, and physicochemical compatibility.

Quantitative Differentiation Evidence for 2-(4-Acetylphenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide vs. Closest Structural Analogs


Lipophilicity Differentiation: Computed XLogP3-AA of 2-(4-Acetylphenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide vs. Indole and Benzoxazole Analogs

The target compound exhibits a computed XLogP3-AA value of 4.3, positioning it as the most lipophilic member among close analogs sharing the N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide core [1]. The indole-substituted analog (CAS 1798514-99-4, C24H20N4O, MW 380.45) and the benzoxazole analog (CAS 1788678-51-2, C23H18N4O2, MW 382.42) are predicted to have lower logP values due to fewer rotatable bonds and reduced aliphatic character, though vendor-provided computed logP data were not available for direct comparison . The 4-acetylphenoxy group contributes both an acetyl carbonyl (hydrogen bond acceptor) and a phenyl ether, balancing hydrogen-bonding capacity with enhanced membrane permeability potential.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Acceptor Capacity: 2-(4-Acetylphenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide vs. Tetrazole Analog (CAS 1795457-20-3)

The target compound possesses a computed hydrogen bond acceptor count of 4 (two carbonyl oxygens, one ether oxygen, and one imidazo nitrogen), compared to an estimated 6 hydrogen bond acceptors for the tetrazole analog (CAS 1795457-20-3, N-[2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]-1H-tetrazole-1-acetamide), which incorporates four additional tetrazole nitrogen atoms [1]. The hydrogen bond donor count is 1 (amide NH) for the target compound vs. 1 for the tetrazole analog (amide NH; tetrazole NH is not present in the 1-substituted tetrazole form). This difference in hydrogen bond acceptor count may influence aqueous solubility, protein binding, and oral bioavailability profiles [2].

Hydrogen bonding Molecular recognition ADME prediction

Molecular Flexibility and Rotatable Bond Count: 2-(4-Acetylphenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide vs. Pyrimidinone Analog (CAS 1795476-15-1)

The target compound has a computed rotatable bond count of 6, indicating moderate conformational flexibility conferred by the phenoxyacetyl linker [1]. The pyrimidinone analog (CAS 1795476-15-1, 2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide) is estimated to have 4 rotatable bonds, as the pyrimidinone ring attaches directly to the acetamide methylene with fewer degrees of rotational freedom. Higher rotatable bond count may impose a greater entropic penalty upon binding but also allows conformational sampling of a larger pharmacophoric space, potentially enabling interactions with shallower or more adaptive binding pockets [2].

Conformational flexibility Entropic penalty Ligand efficiency

Critical Data Gap Advisory: Absence of Direct Comparative Bioactivity Data for 2-(4-Acetylphenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide

A comprehensive search of peer-reviewed literature, patents, and authoritative databases (PubChem, BindingDB, ChEMBL) as of April 2026 did not identify any published IC50, Ki, EC50, or other quantitative bioactivity data specifically for CAS 1795198-24-1 [1]. While the imidazo[1,2-a]pyridine scaffold class is associated with kinase inhibition (e.g., CDK2, CDK4) and TSPO binding, no direct experimental confirmation of target engagement exists for this specific compound [2]. The related patent US 8,980,887 B2 describes 2-aryl imidazo[1,2-a]pyridine-3-acetamide TSPO ligands with Ki values as low as 7.17 nM, but these compounds possess a fundamentally different connectivity (acetamide at the imidazopyridine 3-position rather than bridging via an aniline nitrogen) and cannot serve as direct comparators [3]. Users must treat all differentiation claims based on computed physicochemical properties as provisional hypotheses requiring experimental validation.

Data gap Bioactivity Screening

Recommended Research Application Scenarios for 2-(4-Acetylphenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide Based on Structural Differentiation Evidence


Kinase Inhibitor Screening Library Diversification Using a Phenoxyacetyl-Imidazopyridine Scaffold

The compound's 8-methylimidazo[1,2-a]pyridine core is a recognized kinase inhibitor pharmacophore, while its 4-acetylphenoxyacetyl terminus offers a distinct hydrogen-bonding motif (4 H-bond acceptors, 1 donor) compared to indole, benzoxazole, and tetrazole analogs [1]. With an XLogP3-AA of 4.3 and 6 rotatable bonds, this compound occupies a unique region of physicochemical space within the imidazopyridine acetamide series, making it suitable for inclusion in diversity-oriented kinase profiling panels to explore structure-activity relationships (SAR) around the acetylphenoxy substituent [2].

CNS-Penetrant Probe Development Based on Balanced Lipophilicity and Moderate Hydrogen Bonding

The computed XLogP3-AA of 4.3 and hydrogen bond acceptor count of 4 place this compound near the upper boundary of CNS drug-like chemical space (typically LogP 2–5, HBA ≤ 7), suggesting potential for blood-brain barrier penetration [1]. Compared to the more polar tetrazole analog (estimated 6 H-bond acceptors), the reduced polar surface area of the acetylphenoxy derivative may favor CNS exposure, positioning it as a candidate scaffold for neuroinflammation or neurodegenerative disease targets where imidazopyridine-based TSPO or kinase modulation is sought [2].

Fragment-Based Drug Discovery (FBDD) Elaboration Starting from 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline Core

The compound can be conceptually retrosynthesized to the 2-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline core (CAS 1893636-97-9, MW 223.27) coupled with a 2-(4-acetylphenoxy)acetyl fragment [1]. This modular architecture enables systematic SAR studies where the acetylphenoxyacetyl group can be varied independently of the imidazopyridine-aniline scaffold, facilitating fragment growth and linker optimization campaigns aimed at improving target affinity and selectivity [2].

Comparative Selectivity Profiling Against Structurally Orthogonal TSPO Ligands from US 8,980,887 Series

Although structurally distinct from the 2-aryl imidazo[1,2-a]pyridine-3-acetamide TSPO ligands described in US Patent 8,980,887 B2 (which demonstrated TSPO Ki values of 7.17 nM in rat kidney mitochondrial membrane competitive binding assays), this compound's alternative connectivity (amide bridge via aniline nitrogen rather than direct attachment at the imidazopyridine 3-position) provides an opportunity for orthogonal selectivity profiling [1]. Head-to-head TSPO binding comparison between this compound and the patented 3-acetamide series could reveal how pharmacophoric geometry influences TSPO affinity, potentially identifying chemotypes with differentiated off-target profiles for neuroimaging or neurotherapeutic applications [2].

Quote Request

Request a Quote for 2-(4-acetylphenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.